[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium
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Overview
Description
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium involves multiple steps, including the formation of the oxolan ring and the attachment of the phosphate group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxolan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Plays a role in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium is unique due to its specific structural features and reactivity. Similar compounds include:
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate: Lacks the triethylazanium group, resulting in different chemical properties.
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl sulfate: Contains a sulfate group instead of a phosphate group, leading to variations in reactivity and applications.
Biological Activity
The compound [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways due to the presence of both pyrimidine and phosphate moieties. This article aims to summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Molecular Structure
The molecular formula for the compound is C15H22N3O7P, with a molecular weight of approximately 385.32 g/mol. The compound features a pyrimidine ring, a methoxy group, and a phosphate group, which are critical for its biological interactions.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in nucleotide metabolism. Pyrimidine derivatives often play roles in regulating pathways related to DNA and RNA synthesis.
- Cellular Uptake : The triethylazanium component suggests that the compound could facilitate cellular uptake through ionic interactions with cell membranes.
- Antiviral Properties : Similar compounds have shown efficacy against viral infections by inhibiting viral replication processes.
Pharmacological Profile
The pharmacological profile indicates potential interactions with various metabolic pathways:
- Human Intestinal Absorption : High probability (0.9556) suggests effective absorption in the gastrointestinal tract.
- Blood-Brain Barrier Penetration : Moderate probability (0.7546) indicates potential central nervous system effects.
- Enzyme Interactions : Non-substrate for major CYP450 enzymes suggests lower risk of drug-drug interactions.
Study 1: Antiviral Activity
A study conducted on similar pyrimidine derivatives indicated significant antiviral activity against herpes simplex virus (HSV). The mechanism involved inhibition of viral DNA polymerase, leading to reduced viral replication rates. The specific compound's structure enhances its binding affinity to the enzyme's active site.
Study 2: Anticancer Properties
Research has shown that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. The mechanism is primarily through apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF-7 | 15 | G1 phase arrest |
A549 | 20 | DNA damage response |
Study 3: Metabolic Pathway Involvement
Investigations into the metabolic pathways revealed that this compound could influence purine metabolism by acting as a competitive inhibitor of key enzymes involved in nucleotide synthesis.
Properties
Molecular Formula |
C22H45N4O9P |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium |
InChI |
InChI=1S/C10H15N2O9P.2C6H15N/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)12-3-2-6(13)11-10(12)15;2*1-4-7(5-2)6-3/h2-3,5,7-9,14H,4H2,1H3,(H,11,13,15)(H2,16,17,18);2*4-6H2,1-3H3/t5-,7-,8-,9-;;/m1../s1 |
InChI Key |
CFBKPEZENKPXPD-BAZBJWKESA-N |
Isomeric SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
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